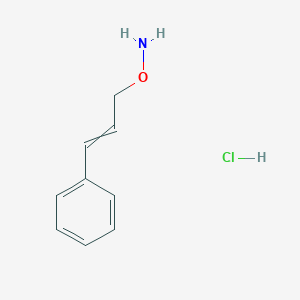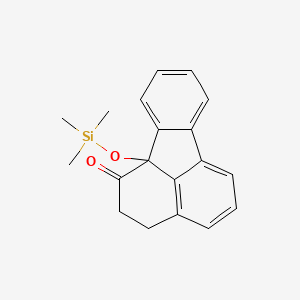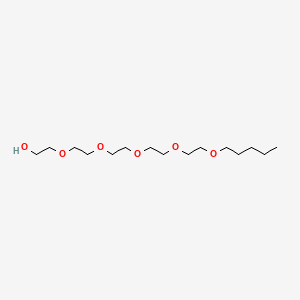silane CAS No. 84393-12-4](/img/structure/B14415188.png)
[(1-Methoxy-2-methylbut-1-en-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C8H18O2Si. It is a derivative of alkanes and is commonly used as a silane reagent. This compound is known for its clear, colorless to almost colorless liquid form and its sensitivity to moisture and acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-methylbut-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-2-methyl-1-propene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols.
Reduction: It can be reduced to form silanes.
Substitution: It undergoes substitution reactions where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanols, silanes, and substituted silanes, depending on the type of reaction and the reagents used .
Applications De Recherche Scientifique
(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (1-Methoxy-2-methylbut-1-en-1-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methoxy-1-trimethylsiloxy-2-methyl-1-propene
- Methyl trimethylsilyl dimethylketene acetal
- Dimethylketene methyl trimethylsilyl acetal
Uniqueness
(1-Methoxy-2-methylbut-1-en-1-yl)oxysilane is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and electrophile makes it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
84393-12-4 |
|---|---|
Formule moléculaire |
C9H20O2Si |
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
(1-methoxy-2-methylbut-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C9H20O2Si/c1-7-8(2)9(10-3)11-12(4,5)6/h7H2,1-6H3 |
Clé InChI |
MRHRDJAPCMCIEK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(OC)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Naphthalen-2-yl)oxy]-5-nitropyridine](/img/structure/B14415113.png)






![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)

![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
silane](/img/structure/B14415168.png)

